molecular formula C13H15N5O2S B5877212 N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea

Cat. No. B5877212
M. Wt: 305.36 g/mol
InChI Key: HMZWVIAWXTTWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea, also known as NSC 745887, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its ability to inhibit various enzymes and proteins involved in the regulation of cell growth and proliferation.

Mechanism of Action

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 exerts its anti-cancer effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to bind to the ATP-binding site of cyclin-dependent kinases, thereby preventing their activity and leading to cell cycle arrest. N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also inhibits histone deacetylases, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic properties, making it a valuable tool for cancer research. However, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also has some limitations. It has been found to have low solubility and stability in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurological disorders. In addition, further studies are needed to optimize the synthesis and formulation of N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 to improve its bioavailability and efficacy.

Synthesis Methods

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)aniline with thiosemicarbazide, followed by the reaction with carbon disulfide and subsequent treatment with hydrazine hydrate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c19-13(16-12-9-14-21-17-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZWVIAWXTTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea

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